Cas no 2229016-56-0 (2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine)

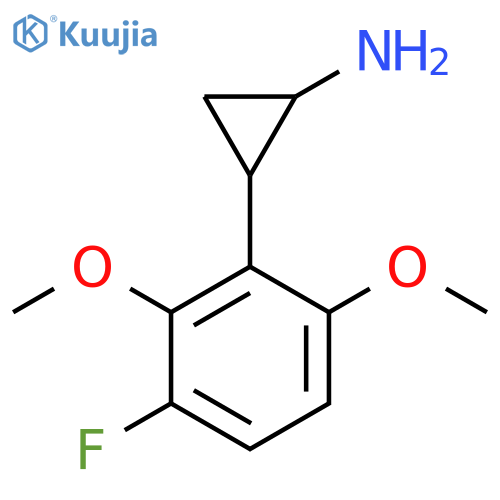

2229016-56-0 structure

商品名:2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine

- 2229016-56-0

- EN300-1789541

-

- インチ: 1S/C11H14FNO2/c1-14-9-4-3-7(12)11(15-2)10(9)6-5-8(6)13/h3-4,6,8H,5,13H2,1-2H3

- InChIKey: KRLGVRPUMHVJBU-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C(=C1OC)C1CC1N)OC

計算された属性

- せいみつぶんしりょう: 211.10085685g/mol

- どういたいしつりょう: 211.10085685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 44.5Ų

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1789541-2.5g |

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine |

2229016-56-0 | 2.5g |

$2379.0 | 2023-09-19 | ||

| Enamine | EN300-1789541-0.5g |

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine |

2229016-56-0 | 0.5g |

$1165.0 | 2023-09-19 | ||

| Enamine | EN300-1789541-0.25g |

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine |

2229016-56-0 | 0.25g |

$1117.0 | 2023-09-19 | ||

| Enamine | EN300-1789541-1.0g |

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine |

2229016-56-0 | 1g |

$1214.0 | 2023-06-02 | ||

| Enamine | EN300-1789541-0.05g |

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine |

2229016-56-0 | 0.05g |

$1020.0 | 2023-09-19 | ||

| Enamine | EN300-1789541-10.0g |

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine |

2229016-56-0 | 10g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1789541-5g |

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine |

2229016-56-0 | 5g |

$3520.0 | 2023-09-19 | ||

| Enamine | EN300-1789541-10g |

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine |

2229016-56-0 | 10g |

$5221.0 | 2023-09-19 | ||

| Enamine | EN300-1789541-5.0g |

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine |

2229016-56-0 | 5g |

$3520.0 | 2023-06-02 | ||

| Enamine | EN300-1789541-0.1g |

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine |

2229016-56-0 | 0.1g |

$1068.0 | 2023-09-19 |

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine 関連文献

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

2229016-56-0 (2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量